Cas no 2227893-30-1 (5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole)

5-Bromo-2-(2R)-oxiran-2-yl-1,3-thiazole is a chiral epoxide-functionalized thiazole derivative with significant utility in synthetic organic chemistry. Its bromo-substituted thiazole core and reactive (2R)-oxirane moiety make it a versatile intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceutical and agrochemical applications. The stereospecific epoxide group enables regioselective ring-opening reactions, facilitating the introduction of chirality into target molecules. Its well-defined stereochemistry ensures precise control in asymmetric synthesis. The compound’s stability under standard conditions and compatibility with diverse reaction conditions further enhance its practicality as a building block for advanced chemical transformations. Suitable for use in medicinal chemistry research and fine chemical synthesis.
5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole structure
2227893-30-1 structure
Product name:5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole
CAS No:2227893-30-1
MF:C5H4BrNOS
Molecular Weight:206.06035900116
CID:5860619
PubChem ID:165644860

5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole
    • 2227893-30-1
    • 5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
    • EN300-1920815
    • インチ: 1S/C5H4BrNOS/c6-4-1-7-5(9-4)3-2-8-3/h1,3H,2H2/t3-/m1/s1
    • InChIKey: YHQUGGISDAEVKL-GSVOUGTGSA-N
    • SMILES: BrC1=CN=C([C@H]2CO2)S1

計算された属性

  • 精确分子量: 204.91970g/mol
  • 同位素质量: 204.91970g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 124
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 53.7Ų

5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1920815-0.1g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
0.1g
$1408.0 2023-09-17
Enamine
EN300-1920815-2.5g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
2.5g
$3136.0 2023-09-17
Enamine
EN300-1920815-0.25g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
0.25g
$1472.0 2023-09-17
Enamine
EN300-1920815-1.0g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
1g
$1599.0 2023-06-02
Enamine
EN300-1920815-5g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
5g
$4641.0 2023-09-17
Enamine
EN300-1920815-0.05g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
0.05g
$1344.0 2023-09-17
Enamine
EN300-1920815-1g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
1g
$1599.0 2023-09-17
Enamine
EN300-1920815-5.0g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
5g
$4641.0 2023-06-02
Enamine
EN300-1920815-0.5g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
0.5g
$1536.0 2023-09-17
Enamine
EN300-1920815-10g
5-bromo-2-[(2R)-oxiran-2-yl]-1,3-thiazole
2227893-30-1
10g
$6882.0 2023-09-17

5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole 関連文献

5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazoleに関する追加情報

Introduction to 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole (CAS No. 2227893-30-1)

5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole, with the CAS number 2227893-30-1, is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The presence of a bromine atom and an oxirane ring in its structure imparts specific chemical and biological properties that make it a valuable candidate for various therapeutic interventions.

The chemical structure of 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole is characterized by a five-membered thiazole ring with a bromine substituent at the 5-position and an oxirane ring attached at the 2-position. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to its strained ring structure. This reactivity makes the compound a useful intermediate in synthetic organic chemistry, particularly in the formation of complex molecules with specific stereochemistry.

In recent years, thiazoles have been extensively studied for their potential as scaffolds in drug design. The bromine substituent in 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored biological activities. For instance, brominated thiazoles have been explored for their antitumor, antimicrobial, and anti-inflammatory properties. The ability to introduce various functional groups at the bromine position can lead to compounds with enhanced potency and selectivity.

The oxirane ring in 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole is particularly noteworthy due to its reactivity towards nucleophiles. This property makes it an excellent substrate for ring-opening reactions, which can be used to introduce new functionalities into the molecule. Such reactions are crucial in the synthesis of complex natural products and drug candidates. For example, the ring-opening of oxiranes can lead to the formation of amino acids, alcohols, and other important building blocks in organic synthesis.

In the context of medicinal chemistry, 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of brominated thiazoles to inhibit kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and tumor growth, making these compounds attractive candidates for anticancer therapy.

Beyond its potential as a drug candidate, 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole also serves as a valuable tool in chemical biology. Its unique structure allows it to interact with specific protein targets, providing insights into protein function and structure. For example, studies have shown that thiazoles can bind to G-protein coupled receptors (GPCRs) and modulate their activity. This interaction can be exploited to develop new ligands for GPCRs, which are important targets for many therapeutic areas including cardiovascular diseases and neurological disorders.

The synthesis of 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole involves several well-established synthetic routes. One common approach is the reaction of 5-bromothiophene with an appropriate epoxide precursor followed by cyclization to form the thiazole ring. The stereochemistry at the 2-position is crucial for the biological activity of the final product, and careful control over this aspect is essential during synthesis. Advanced techniques such as asymmetric catalysis and chiral resolution are often employed to ensure high enantiomeric purity.

In conclusion, 5-bromo-2-(2R)-oxiran-2-yl-1,3-thiazole (CAS No. 227893301) is a multifaceted compound with significant potential in both fundamental research and applied pharmaceutical development. Its unique chemical structure and reactivity make it an attractive candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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